2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione
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Overview
Description
2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse chemical reactivity and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of an isoindole-1,3-dione core with a 4-bromo-2-methylphenyl substituent, which imparts unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement .
Mode of Action
The compound interacts with the dopamine receptor D2 at its allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls .
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it’s likely that it influences the dopaminergic signaling pathway . This could have downstream effects on various physiological processes, including motor control and reward mechanisms .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have favorable pharmacokinetic parameters
Result of Action
One study found that a similar compound was able to revert parkinsonism induced in a mouse model . This suggests that this compound could potentially have therapeutic effects in conditions related to the dopaminergic system .
Preparation Methods
The synthesis of 2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by bromination and methylation reactions. One common synthetic route includes:
Condensation Reaction: Phthalic anhydride reacts with 4-bromo-2-methylaniline under acidic conditions to form the isoindole-1,3-dione core.
Bromination: The resulting compound undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Methylation: The final step involves methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones using reagents like potassium permanganate or sodium borohydride.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are useful in the synthesis of complex organic molecules.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Scientific Research Applications
2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including anti-inflammatory and anticancer agents.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.
Materials Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and photochromic materials, due to its unique electronic properties.
Comparison with Similar Compounds
2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:
2-(4-Chlorophenyl)isoindole-1,3-dione: Similar structure but with a chlorine substituent instead of bromine, which may alter its reactivity and biological activity.
2-(4-Methylphenyl)isoindole-1,3-dione: Lacks the bromine atom, resulting in different chemical properties and applications.
2-(4-Nitrophenyl)isoindole-1,3-dione:
The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and application potential compared to its analogs.
Properties
IUPAC Name |
2-(4-bromo-2-methylphenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOWCYKOWZBSCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519169-56-3 |
Source
|
Record name | 2-(4-bromo-2-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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